molecular formula C8H3BrClF3N2 B12856800 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole

4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B12856800
M. Wt: 299.47 g/mol
InChI Key: OEXQJTBAPLVWHU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole: is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzimidazole precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming various derivatives.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry: 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of novel therapeutics targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, van der Waals interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    4-Bromo-2-chloro-1H-1,3-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole:

    4-Bromo-7-(trifluoromethyl)-1H-1,3-benzimidazole: Lacks the chlorine atom, leading to variations in its chemical behavior and uses.

Uniqueness: The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole unique. These functional groups contribute to its distinct reactivity, stability, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

7-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-4-2-1-3(8(11,12)13)5-6(4)15-7(10)14-5/h1-2H,(H,14,15)

InChI Key

OEXQJTBAPLVWHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)N=C(N2)Cl)Br

Origin of Product

United States

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